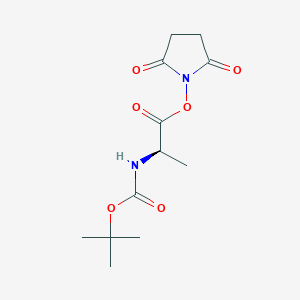

Boc-D-Ala-OSu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O6/c1-7(13-11(18)19-12(2,3)4)10(17)20-14-8(15)5-6-9(14)16/h7H,5-6H2,1-4H3,(H,13,18)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMUWNFVTWKSDT-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301147305 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alanine 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301147305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34404-33-6 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alanine 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34404-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alanine 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301147305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of Boc-D-Ala-OSu in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of N-α-(tert-butyloxycarbonyl)-D-alanine-N-hydroxysuccinimide ester (Boc-D-Ala-OSu) in peptide synthesis. We delve into its mechanism of action, provide detailed experimental protocols, present illustrative quantitative data, and visualize key workflows and biological pathways to support researchers in the strategic design and synthesis of novel peptides for therapeutic and research applications.

Core Concepts: The Multifaceted Function of this compound

This compound is a specialized amino acid derivative designed for the efficient and controlled incorporation of a D-alanine residue into a growing peptide chain. Its utility stems from the synergistic functions of its three key components:

-

The Boc (tert-butyloxycarbonyl) Protecting Group: The Boc group provides a robust, acid-labile shield for the α-amino group of D-alanine.[1][2] This temporary protection is essential to prevent self-polymerization and other unwanted side reactions at the N-terminus during the coupling process, thereby ensuring the specific and directional elongation of the peptide chain.[1] The Boc group remains stable under the coupling conditions but can be readily removed with moderate acids like trifluoroacetic acid (TFA).[3]

-

The D-Alanine (D-Ala) Stereochemistry: The incorporation of D-amino acids, such as D-alanine, is a key strategy in modern drug development to enhance the therapeutic potential of peptides. Peptides containing D-amino acids exhibit increased resistance to proteolytic degradation by endogenous enzymes, which primarily recognize L-amino acids.[4] This enhanced stability can significantly prolong the in vivo half-life of peptide-based drugs.

-

The OSu (N-hydroxysuccinimide Ester) Activating Group: The N-hydroxysuccinimide ester is an excellent activating group that renders the carboxyl carbon of the D-alanine residue highly electrophilic.[1][5] This "activation" facilitates a rapid and efficient nucleophilic attack by the free amino group of the growing peptide chain, leading to the formation of a stable amide (peptide) bond.[1]

Mechanism of Peptide Bond Formation

The coupling reaction mediated by this compound is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the N-terminal amino group of the peptide chain attacks the highly electrophilic carbonyl carbon of the OSu-activated D-alanine. This forms a tetrahedral intermediate which then collapses, expelling the stable N-hydroxysuccinimide leaving group and forming the new peptide bond.

Caption: Mechanism of peptide bond formation using this compound.

Quantitative Data Presentation

| Parameter | Boc Strategy Value | Notes |

| Crude Peptide Yield | ~65% | Yields can be influenced by the specific peptide sequence and coupling conditions. |

| Crude Peptide Purity (by HPLC) | ~55% | The harsh acidic conditions of the Boc strategy can sometimes lead to more side reactions. |

| Final Purified Peptide Yield | ~25% | The lower crude purity may necessitate more rigorous purification, impacting the final yield. |

| Final Peptide Purity (by HPLC) | >98% | High purity can be achieved with both Boc and Fmoc strategies following purification. |

Experimental Protocols

The following are generalized protocols for the use of this compound in both solid-phase and solution-phase peptide synthesis. Researchers should optimize these protocols based on the specific requirements of their target peptide.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a single coupling cycle for adding a this compound residue to a growing peptide chain on a solid support resin.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Deprotection solution: 50% (v/v) Trifluoroacetic acid (TFA) in DCM

-

Neutralization solution: 5-10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DCM

-

Coupling solvent: DMF or DCM

-

Solid-phase synthesis vessel

-

Shaker

Protocol:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the synthesis vessel.

-

Boc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution (50% TFA in DCM) to the resin and shake for 2-3 minutes.

-

Drain the solution.

-

Add a second portion of the deprotection solution and shake for 20-30 minutes.

-

Drain the solution and wash the resin thoroughly with DCM (3-5 times) and then DMF (3-5 times).

-

-

Neutralization:

-

Add the neutralization solution (5-10% DIPEA in DCM) to the resin and shake for 5-10 minutes.

-

Drain the solution and wash the resin with DCM (3-5 times) and then with the coupling solvent (3-5 times).

-

-

Coupling:

-

Dissolve this compound (2-3 equivalents based on resin substitution) in the coupling solvent (e.g., DMF).

-

Add the this compound solution to the neutralized peptide-resin.

-

Shake the mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by a ninhydrin test.[6]

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with the coupling solvent (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.

-

-

Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

Caption: General workflow for a single cycle in Boc-SPPS.

Solution-Phase Peptide Synthesis using this compound

This protocol describes the coupling of this compound to an amino acid or peptide ester in solution.

Materials:

-

This compound (1.0 equivalent)

-

Amino acid or peptide ester with a free N-terminus (1.0 equivalent)

-

Anhydrous solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)

-

Tertiary base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, to scavenge any acid present)

-

Stirring apparatus and inert atmosphere (e.g., nitrogen or argon)

Protocol:

-

Dissolution: Dissolve the amino acid or peptide ester in the anhydrous solvent in a reaction flask under an inert atmosphere.

-

Addition of this compound: Add this compound to the solution. If the amino component is in its salt form (e.g., hydrochloride), add one equivalent of a tertiary base.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions are typically complete within a few hours.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic phase sequentially with a mild acid solution (e.g., 5% citric acid or 1M HCl), a mild basic solution (e.g., saturated sodium bicarbonate), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude dipeptide by flash column chromatography or recrystallization to obtain the pure Boc-protected peptide.

-

Biological Context: D-Alanine in Bacterial Peptidoglycan Synthesis

The incorporation of D-alanine is of significant biological relevance, particularly in the context of bacterial cell wall biosynthesis. The bacterial cell wall contains a mesh-like structure called peptidoglycan, which is essential for maintaining cell integrity.[7][8] This structure is composed of glycan chains cross-linked by short peptides, which terminate in a D-alanyl-D-alanine (D-Ala-D-Ala) sequence.[9][10]

The glycopeptide antibiotic vancomycin exerts its bactericidal effect by specifically binding to this D-Ala-D-Ala terminus, thereby sterically hindering the transglycosylation and transpeptidation reactions required for peptidoglycan cross-linking.[11][12][13] This inhibition of cell wall synthesis ultimately leads to bacterial cell lysis. The synthesis of peptides containing D-alanine is therefore crucial for studying these antibiotic mechanisms and for the development of novel antibacterial agents.

Caption: Bacterial peptidoglycan synthesis and inhibition by vancomycin.

Conclusion

This compound is a valuable and versatile reagent for the strategic incorporation of D-alanine into synthetic peptides. The Boc protecting group ensures controlled, stepwise synthesis, while the D-stereochemistry confers enhanced proteolytic stability, a desirable attribute for therapeutic peptides. The pre-activated N-hydroxysuccinimide ester allows for efficient and high-yielding coupling reactions under mild conditions. A thorough understanding of its function and the appropriate experimental protocols enables researchers and drug developers to harness the unique properties of D-alanine to create novel peptides with improved pharmacokinetic profiles and biological activities.

References

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. chempep.com [chempep.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 肽聚糖的结构、生物合成和功能 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Vancomycin - Wikipedia [en.wikipedia.org]

- 12. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]

- 13. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]

An In-depth Technical Guide to Boc-D-Ala-OSu: Properties, Structure, and Applications

This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-D-alanine N-hydroxysuccinimide ester (Boc-D-Ala-OSu), a key reagent in peptide synthesis and bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, structure, and common experimental protocols.

Core Chemical Properties and Structure

This compound is an activated form of the amino acid D-alanine, widely utilized for the incorporation of D-alanine into peptide chains. The tert-butoxycarbonyl (Boc) protecting group on the amine ensures regioselective reaction at the carboxyl group, which is activated by the N-hydroxysuccinimide (OSu) ester, making it highly susceptible to nucleophilic attack by primary amines.[1] This activation facilitates efficient peptide bond formation.[2][3]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | [4] |

| CAS Number | 34404-33-6 | [3][5] |

| Molecular Formula | C₁₂H₁₈N₂O₆ | [3][5] |

| Molecular Weight | 286.28 g/mol | [3][5] |

| Appearance | White powder | [3] |

| Melting Point | 149-163 °C | [3] |

| Optical Rotation | [a]₂₀/D = +54 ± 3º (c=1 in Dioxane) | [3] |

| Storage Temperature | 0-8 °C | [3] |

Chemical Structure Identifiers

-

SMILES: C--INVALID-LINK--ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

-

InChI: InChI=1S/C12H18N2O6/c1-7(13-11(18)19-12(2,3)4)10(17)20-14-8(15)5-6-9(14)16/h7H,5-6H2,1-4H3,(H,13,18)/t7-/m1/s1

Experimental Protocols

This compound is a fundamental building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[3] Its primary application is in the formation of amide (peptide) bonds.[2]

General Protocol for Coupling this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a typical cycle for the incorporation of a this compound residue into a growing peptide chain on a solid support (e.g., Merrifield resin).

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Resin Swelling: The peptide-resin is swelled in DMF for 1-2 hours to ensure optimal reaction conditions.[6]

-

Nα-Boc Deprotection: The Boc protecting group from the N-terminal amino acid on the resin is removed by treating with a solution of 25-50% TFA in DCM for approximately 30 minutes.[7]

-

Washing: The resin is thoroughly washed with DCM and DMF to remove residual TFA and byproducts.[7]

-

Neutralization: The N-terminal ammonium trifluoroacetate salt is neutralized to the free amine using a solution of 5-10% DIEA in DCM.[7] The resin is then washed again with DCM to remove excess DIEA.[7]

-

Coupling: A solution of this compound (typically 2-4 equivalents relative to the resin loading) in DMF is added to the neutralized peptide-resin. The reaction is allowed to proceed for 2-4 hours at room temperature with agitation.[6]

-

Washing: The resin is washed extensively with DMF and DCM to remove unreacted this compound and byproducts.[6]

-

Cycle Repetition: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid to be added to the peptide chain.

Visualizations

The following diagrams illustrate key processes related to this compound.

Caption: Synthesis of this compound.[1][2]

Caption: Workflow for Boc-Solid Phase Peptide Synthesis (SPPS).[7]

References

An In-depth Technical Guide to the Mechanism of Action of Boc-D-Ala-OSu in Amide Bond Formation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-(tert-butoxycarbonyl)-D-alanine N-hydroxysuccinimide ester (Boc-D-Ala-OSu), a critical reagent in modern organic synthesis, particularly in peptide chemistry and bioconjugation. We will delve into its core mechanism of action for forming stable amide bonds, present relevant quantitative data, provide detailed experimental protocols, and illustrate key processes with clear diagrams.

Introduction to this compound

This compound is an amino acid derivative where the alpha-amino group of D-alanine is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is activated as an N-hydroxysuccinimide (NHS) ester.[1][2] This dual functionality makes it a highly efficient and widely used building block for the synthesis of peptides and other amide-containing molecules.[1][2] The Boc group provides temporary protection, preventing unwanted side reactions at the amine terminus, while the NHS ester facilitates a clean and efficient coupling reaction with primary amines.[1][3]

-

Boc Protecting Group : The tert-butoxycarbonyl group is stable under basic and nucleophilic conditions but is easily removed with mild acids, such as trifluoroacetic acid (TFA).[2][4][5] This acid lability is a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[6]

-

N-Hydroxysuccinimide (OSu) Ester : The NHS ester is an excellent activating group that renders the carboxyl carbon of the alanine highly electrophilic and susceptible to nucleophilic attack.[1][2] This "activation" is key to its utility in forming amide bonds efficiently.[1][3]

Core Mechanism: Amide Bond Formation

The formation of an amide bond using this compound is a classic example of nucleophilic acyl substitution. The process is straightforward and generally proceeds with high yield.

-

Nucleophilic Attack : A primary amine (R-NH₂) acts as a nucleophile and attacks the highly electrophilic carbonyl carbon of the NHS ester.[1][3]

-

Tetrahedral Intermediate : This attack forms an unstable tetrahedral intermediate.

-

Leaving Group Departure : The intermediate collapses, and the N-hydroxysuccinimide anion departs. As a stable leaving group, NHS facilitates the forward reaction.[3]

-

Amide Bond Formation : The result is a stable amide bond between the D-alanine and the incoming amine, with NHS released as a byproduct.[3][7]

Reaction Kinetics and Competing Reactions

The efficiency of the coupling reaction is influenced by several factors, most notably pH. While the aminolysis (reaction with the amine) is desired, hydrolysis of the NHS ester is a significant competing reaction in aqueous environments.[7][8]

Key Factors:

-

pH : The reaction is typically performed at a pH between 7.2 and 8.5.[7] In this range, a sufficient concentration of the primary amine is deprotonated and thus nucleophilic, while the rate of hydrolysis is manageable. At higher pH, the rate of hydrolysis increases significantly.[7]

-

Solvent : Anhydrous organic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are often used to prevent hydrolysis.[1][9]

-

Concentration : Higher concentrations of the amine nucleophile favor the desired aminolysis over hydrolysis.[7]

The stability of the NHS ester is critical for achieving high coupling yields. The table below summarizes the half-life of a typical NHS ester against hydrolysis at different pH values.

| pH | Temperature | Half-life of NHS Ester | Reference |

| 7.0 | 0°C | 4-5 hours | [7] |

| 8.6 | 4°C | 10 minutes | [7] |

This data underscores the importance of carefully controlling pH and temperature, especially when working in aqueous or semi-aqueous solutions.

Experimental Protocols

This section provides a general protocol for the coupling of this compound to a primary amine in an organic solvent, a common procedure in peptide synthesis.

Objective: To form an amide bond between this compound and a generic primary amine (R-NH₂).

Materials:

-

This compound

-

Primary amine (or its hydrochloride salt)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Base (if starting with an amine salt), e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Thin Layer Chromatography (TLC) plate and developing system

-

Standard workup and purification reagents (e.g., ethyl acetate, 5% LiCl solution, brine, anhydrous sodium sulfate, silica gel for chromatography).

Methodology:

-

Preparation : Dissolve the primary amine (1.0 equivalent) in anhydrous DMF or DCM to a concentration of approximately 0.1 M. If the amine is a hydrochloride salt, add 2-3 equivalents of TEA or DIPEA and stir for 10-15 minutes.[9]

-

Reaction Initiation : Add this compound (1.0-1.2 equivalents) to the amine solution.

-

Reaction Monitoring : Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. The reaction is often complete within 1-2 hours.[9] A typical TLC system might be ethyl acetate/hexanes. The product should have an Rf between the two starting materials.

-

Workup :

-

Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

-

If DMF was used, wash the organic layer multiple times with 5% LiCl solution to remove the DMF, followed by a brine wash.[9]

-

If DCM was used, perform standard aqueous washes (e.g., dilute acid, bicarbonate solution, brine) to remove the base and NHS byproduct.[9]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification : Purify the crude product by flash column chromatography on silica gel to obtain the pure Boc-D-Ala-peptide.

Synthesis of this compound

For researchers who may need to prepare this reagent, this compound is typically synthesized by activating the carboxylic acid of Boc-D-alanine with N-hydroxysuccinimide, using a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][2]

-

Reactants : Boc-D-alanine, N-hydroxysuccinimide (NHS), and a carbodiimide (e.g., DCC) are combined in an anhydrous organic solvent.

-

Activation : The carbodiimide activates the carboxylic acid of Boc-D-alanine, forming a highly reactive O-acylisourea intermediate.[10][11]

-

Ester Formation : NHS rapidly reacts with this unstable intermediate to form the more stable, amine-reactive this compound ester.[10][11][12]

-

Byproduct Removal : If DCC is used, the dicyclohexylurea (DCU) byproduct precipitates and can be removed by filtration.[2]

Conclusion

This compound is a robust and versatile reagent for the formation of amide bonds. Its mechanism of action is based on the stable, acid-labile Boc protecting group and the highly effective NHS ester activating group. This combination allows for efficient and clean coupling reactions with primary amines under mild conditions. By understanding the core mechanism, reaction kinetics, and potential side reactions like hydrolysis, researchers can optimize their synthetic strategies to achieve high yields of desired peptide and bioconjugate products. The provided protocols offer a solid foundation for the practical application of this essential chemical tool in the laboratory.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]

- 8. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

A Technical Guide to Compound Solubility and Stability in Common Organic Solvents for Drug Development

Introduction: The solubility and stability of candidate compounds in organic solvents are fundamental parameters that profoundly influence the success of drug discovery and development programs. From initial high-throughput screening to formulation and manufacturing, understanding a compound's behavior in various solvents is critical for ensuring data quality, process efficiency, and the ultimate viability of a therapeutic agent. This guide provides an in-depth overview of solubility and stability in common organic solvents, presents standardized experimental protocols, and offers logical workflows for assessment.

Section 1: Solubility in Common Organic Solvents

A compound's solubility dictates its handling, formulation, and bioavailability. In early-stage research, solvents like dimethyl sulfoxide (DMSO) are used to create high-concentration stock solutions for screening. The solubility in these solvents can be a limiting factor for assay concentration and can introduce artifacts if the compound precipitates.

Factors Influencing Solubility

Several factors govern the solubility of a compound:

-

Physicochemical Properties: A compound's polarity, molecular weight, hydrogen bonding capacity, and crystal lattice energy are primary determinants. The principle of "like dissolves like" is a crucial guiding concept.

-

Solvent Properties: The polarity, dielectric constant, and hydrogen bonding capabilities of the solvent must be matched with the solute.

-

Temperature: Solubility is generally temperature-dependent, though the relationship is not always linear.

-

pH (for ionizable compounds): The charge state of a molecule can dramatically alter its solubility in protic or aqueous-organic mixtures.

Quantitative Solubility Data

The following table summarizes the approximate solubility of several common drug-like compounds in frequently used organic solvents at ambient temperature. It is important to note that these values can vary based on the specific experimental conditions (e.g., temperature, purity, crystalline form).

| Compound | DMSO (mg/mL) | Ethanol (mg/mL) | Methanol (mg/mL) | Acetonitrile (mg/mL) | Dichloromethane (mg/mL) |

| Ibuprofen | >100 | >100 | >100 | >100 | >100 |

| Warfarin | ~50 | ~25 | ~50 | ~10 | ~50 |

| Caffeine | ~20 | ~15 | ~22 | ~2 | ~110 |

| Sulfanilamide | >100 | ~38 | ~20 | ~1.5 | <1 |

| Testosterone | ~50 | ~200 | ~65 | ~30 | ~100 |

Note: Data is aggregated from various sources and should be considered approximate. Experimental verification is always recommended.

Section 2: Stability in Common Organic Solvents

Compound stability in solution is as critical as solubility. Degradation of a compound in a stock or assay solution can lead to inaccurate results, the formation of interfering byproducts, and a misinterpretation of structure-activity relationships.

Common Degradation Pathways

Compounds can degrade via several mechanisms in organic solvents:

-

Solvolysis: Reaction with the solvent itself. For example, esters and lactams can undergo alcoholysis in methanol or ethanol.

-

Oxidation: Reaction with dissolved oxygen or peroxide impurities, which are common in ethers like THF.

-

Acid/Base Catalyzed Degradation: Trace amounts of acidic or basic impurities in the solvent can catalyze hydrolysis or other reactions.

-

Photodegradation: Exposure to light, particularly UV, can induce degradation in sensitive compounds.

Stability Assessment Data

The table below provides a qualitative summary of the stability of certain chemical moieties in common solvents, highlighting potential incompatibilities.

| Solvent | Potentially Incompatible Functional Groups | Primary Degradation Pathway |

| DMSO | Acyl halides, strong electrophiles | Can react with trace water; oxidation at high temp. |

| Methanol/Ethanol | Esters, lactams, silyl ethers, acid chlorides | Solvolysis (transesterification, alcoholysis) |

| Acetonitrile | Compounds sensitive to trace acids/bases | Can contain impurities that catalyze degradation |

| Dichloromethane | Primary/Secondary amines (if DCM is acidic) | Can form HCl, leading to salt formation or degradation |

| Tetrahydrofuran (THF) | Oxygen-sensitive compounds | Peroxide formation upon storage |

Section 3: Experimental Protocols

Accurate and reproducible measurement of solubility and stability is essential. The following are standard protocols used in the pharmaceutical industry.

Protocol: Kinetic Solubility Assay using Nephelometry

Objective: To determine the kinetic solubility of a compound in an aqueous buffer, typically by diluting from a DMSO stock solution. This method is high-throughput and mimics many biological screening assays.

Methodology:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) from the DMSO dilution plate to a 96-well plate containing the aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 1-2 hours) with gentle shaking.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

-

Data Analysis: The concentration at which a sharp increase in turbidity is observed is defined as the kinetic solubility limit. This is determined by plotting the nephelometry signal against the compound concentration.

Protocol: Forced Degradation (Stress Testing) Study

Objective: To evaluate the intrinsic stability of a compound by subjecting it to accelerated degradation conditions. This helps identify potential degradation pathways and develop stability-indicating analytical methods.

Methodology:

-

Solution Preparation: Prepare solutions of the test compound at a known concentration (e.g., 1 mg/mL) in the selected organic solvent(s) and in control solutions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).

-

Stress Conditions:

-

Acidic/Basic: Store solutions in 0.1 M HCl and 0.1 M NaOH at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Oxidative: Store the solution in 3% hydrogen peroxide at room temperature.

-

Thermal: Store the solid compound and a solution in a selected solvent at an elevated temperature (e.g., 70 °C).

-

Photolytic: Expose the solid compound and a solution to a controlled light source (e.g., Xenon lamp) providing ICH Q1B-compliant UV and visible light exposure.

-

-

Time Points: Take samples at various time points (e.g., 0, 4, 8, 12, 24 hours).

-

Analysis: Analyze all samples by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

-

Data Evaluation: Calculate the percentage of the parent compound remaining and identify the major degradation products. The results indicate the compound's lability under different stress conditions.

Section 4: Standardized Workflows

Visual workflows help standardize the decision-making and experimental processes for solubility and stability assessment.

Caption: A typical workflow for assessing kinetic solubility.

An In-depth Technical Guide to Boc-D-Ala-OSu: Synthesis, Application, and Core Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-D-alanine N-hydroxysuccinimide ester (Boc-D-Ala-OSu), a key reagent in synthetic chemistry. The document details its chemical properties, a robust synthesis protocol, and its primary application in solid-phase peptide synthesis (SPPS). This guide is intended to equip researchers and professionals in drug development with the essential knowledge for the effective utilization of this compound.

Core Compound Data

This compound is an activated form of the amino acid D-alanine, widely employed in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the α-amino group, while the N-hydroxysuccinimide (OSu) ester is an excellent leaving group, facilitating efficient amide bond formation.

| Property | Value | Citations |

| CAS Number | 34404-33-6 | [1][2] |

| Molecular Weight | 286.28 g/mol | [1][2] |

| Molecular Formula | C₁₂H₁₈N₂O₆ | [1][2] |

| Appearance | White to off-white solid | |

| Storage | -20°C |

Synthesis of this compound

The synthesis of this compound is typically achieved through the coupling of Boc-D-alanine with N-hydroxysuccinimide (NHS) using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction forms a stable, isolatable active ester.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from Boc-D-alanine and N-hydroxysuccinimide using DCC as a coupling agent.

Materials:

-

Boc-D-alanine

-

N-hydroxysuccinimide (NHS)

-

N,N'-dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Activation of Boc-D-alanine:

-

Dissolve Boc-D-alanine (1 equivalent) and NHS (1.1 equivalents) in an appropriate volume of anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

-

-

Reaction:

-

Stir the reaction mixture at 0°C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours.

-

A white precipitate of dicyclohexylurea (DCU), the byproduct of the reaction, will form.

-

-

Work-up and Purification:

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the DCU precipitate.

-

Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography on silica gel to obtain the final product.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone reagent in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The Boc-SPPS method, developed by Bruce Merrifield, allows for the stepwise synthesis of peptides on a solid support. The general workflow involves cycles of deprotection, neutralization, and coupling.

Caption: Boc-SPPS Workflow.

Experimental Protocol: Boc-SPPS Using this compound

This protocol outlines a single coupling cycle for the incorporation of a D-alanine residue into a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Neutralization Solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM or DMF

-

DCM and DMF for washing

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM or DMF for 30-60 minutes in a reaction vessel.

-

Nα-Boc Deprotection:

-

Treat the resin with the deprotection solution (50% TFA in DCM) for 20-30 minutes with agitation to remove the N-terminal Boc group.

-

Wash the resin thoroughly with DCM and then DMF to remove residual TFA.

-

-

Neutralization:

-

Treat the resin with the neutralization solution (5-10% DIEA in DCM/DMF) for 5-10 minutes with agitation to neutralize the resulting ammonium salt.

-

Wash the resin with DMF to remove excess base.

-

-

Coupling of this compound:

-

Dissolve this compound (2-4 equivalents relative to the resin loading) in DMF.

-

Add the solution to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored using a qualitative ninhydrin test.

-

-

Washing:

-

Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

This cycle is repeated for each subsequent amino acid until the desired peptide sequence is assembled.

Role in Drug Development and Signaling Pathway Research

This compound itself is not directly involved in biological signaling. However, it is a critical building block for synthesizing peptides that are potent modulators of various signaling pathways. The incorporation of D-alanine can significantly enhance the metabolic stability and biological activity of synthetic peptides by making them resistant to proteolytic degradation.

Peptides synthesized using this compound can be designed to act as agonists or antagonists of specific receptors, thereby activating or inhibiting downstream signaling cascades. These synthetic peptides are invaluable tools for elucidating complex biological processes and serve as lead compounds in drug discovery.

Caption: Application of Peptides in Signaling Research.

References

A Technical Guide to Boc-D-Ala-OSu: Commercial Availability, Purity, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-D-alanine N-hydroxysuccinimide ester (Boc-D-Ala-OSu), a critical reagent for the incorporation of D-alanine in peptide synthesis. This document details its commercial availability, typical purity specifications, and provides a foundational experimental protocol for its use in solid-phase peptide synthesis (SPPS).

Commercial Availability and Supplier Specifications

This compound is readily available from a variety of chemical suppliers. The purity of the reagent is a critical factor for successful peptide synthesis, with most reputable suppliers offering a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC). Key physicochemical properties are summarized in the table below, compiled from various supplier data sheets. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate information.

| Property | Typical Specification |

| Purity (HPLC) | ≥98% |

| Appearance | White to off-white powder |

| Molecular Formula | C₁₂H₁₈N₂O₆ |

| Molecular Weight | 286.28 g/mol |

| Melting Point | Approximately 149-163 °C |

| Optical Rotation | [a]D20 = +54 ± 3º (c=1 in Dioxane) |

| Storage Conditions | 0-8 °C |

Table 1: Summary of Typical Product Specifications for this compound. Data compiled from various commercial suppliers.

The Role of this compound in Peptide Synthesis

This compound is an activated amino acid derivative designed for efficient amide bond formation, the fundamental linkage in peptides. The tert-butoxycarbonyl (Boc) group protects the α-amino group of D-alanine, preventing unwanted side reactions during the coupling process. The N-hydroxysuccinimide (OSu) ester is an excellent leaving group, which activates the carboxyl group for nucleophilic attack by the free amine of the growing peptide chain.[1][2]

The incorporation of D-amino acids, such as D-alanine, is a key strategy in medicinal chemistry to enhance the metabolic stability of peptide-based therapeutics. Peptides containing D-amino acids are more resistant to degradation by proteases, which typically recognize L-amino acids, thus prolonging their in vivo half-life.[3]

Experimental Protocol: Incorporation of this compound in Boc-SPPS

The following is a generalized protocol for the coupling of this compound in a standard Boc solid-phase peptide synthesis workflow. This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus on a suitable resin (e.g., Merrifield or PAM resin).

Materials

-

Peptide-resin with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Solid-phase synthesis vessel

-

Inert gas (Nitrogen or Argon)

Deprotection of the N-terminal Boc Group

Before coupling this compound, the Boc protecting group from the last coupled amino acid on the resin must be removed.

-

Swell the peptide-resin in DCM for 15-30 minutes.

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate the mixture for 30 minutes at room temperature.

-

Drain the TFA solution.

-

Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

-

Wash the resin with DMF (3-5 times).

Neutralization

The N-terminal amine is now protonated as a trifluoroacetate salt and must be neutralized to the free amine for the subsequent coupling reaction.

-

Add a solution of 5-10% DIPEA in DMF to the resin.

-

Agitate for 5-10 minutes at room temperature.

-

Drain the neutralization solution.

-

Wash the resin thoroughly with DMF (3-5 times).

Coupling of this compound

-

Dissolve this compound (1.5 to 3 equivalents relative to the resin substitution) in a minimal amount of DMF.

-

Add the this compound solution to the neutralized peptide-resin.

-

Add DIPEA (1 equivalent) to the reaction mixture.

-

Agitate the mixture under an inert atmosphere at room temperature. The reaction progress can be monitored using a qualitative method such as the Kaiser test. The reaction is typically complete within 1-4 hours.

-

Once the coupling is complete (negative Kaiser test), drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

The peptide-resin is now ready for the next deprotection and coupling cycle.

Workflow and Logical Relationships in Boc-SPPS

The iterative nature of Boc-SPPS can be visualized as a cyclical process. The following diagram illustrates the key steps for a single amino acid addition, in this case, the incorporation of this compound.

The following diagram illustrates the general principle of amide bond formation using an N-hydroxysuccinimide ester-activated amino acid.

References

Technical Guide: Storage and Handling of Boc-D-Ala-OSu

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical information and best practices for the proper storage and handling of N-α-Boc-D-alanine N-hydroxysuccinimide ester (Boc-D-Ala-OSu). Adherence to these guidelines is crucial for maintaining the integrity and reactivity of the compound, ensuring experimental reproducibility, and safeguarding laboratory personnel.

Introduction

This compound is a commonly used amino acid derivative in peptide synthesis and other organic chemistry applications. The tert-butyloxycarbonyl (Boc) protecting group on the amine and the N-hydroxysuccinimide (OSu) ester activating group on the carboxyl terminus make it a versatile building block for the controlled formation of amide bonds. The stability and reactivity of this reagent are highly dependent on proper storage and handling procedures.

Storage and Stability

Proper storage is paramount to prevent the degradation of this compound. The primary factors that can compromise its quality are temperature and moisture.

Storage Conditions

It is recommended to store this compound at low temperatures to minimize degradation. The compound is stable under the recommended storage conditions.

Stability Considerations

This compound is sensitive to moisture, which can lead to hydrolysis of the active ester, rendering it inactive for coupling reactions. It is crucial to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccated environment.

Handling Procedures

Safe and effective handling of this compound requires adherence to standard laboratory safety protocols and specific precautions due to its chemical nature.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to prevent skin and eye contact, as well as inhalation. This includes:

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Respiratory Protection: A dust mask or respirator should be used, especially when handling the powder outside of a fume hood, to avoid inhalation.

-

Protective Clothing: A laboratory coat or other protective clothing.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area. A fume hood is recommended, particularly when handling larger quantities or if there is a risk of dust generation.

General Handling Practices

-

Avoid the formation of dust.

-

Ensure containers are tightly closed when not in use.

-

Wash hands thoroughly after handling.

-

Avoid contact with strong oxidizing agents.

Quantitative Data Summary

The following table summarizes the key quantitative data for the storage and handling of this compound and its L-isomer, Boc-Ala-OSu.

| Parameter | Value | Source |

| Storage Temperature | -20°C | |

| Storage Temperature (for L-isomer) | Do not store above 5°C (41°F) | [1] |

| Appearance | White to off-white solid | [2] |

Experimental Workflow: Storage and Handling

The following diagram illustrates the recommended workflow for the proper storage and handling of this compound.

Caption: Logical workflow for the storage and handling of this compound.

Disposal Considerations

Waste material should be disposed of in accordance with federal, state, and local environmental control regulations.

Hazard Information

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) for this compound from your supplier before use.

References

A Technical Guide to the Synthesis and Application of D-Amino Acid-Containing Peptides for Therapeutic Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of D-amino acids into peptide-based therapeutics represents a critical strategy for overcoming the inherent limitations of their natural L-amino acid counterparts, primarily their rapid in vivo degradation. This technical guide provides a comprehensive overview of the synthesis, analysis, and therapeutic advantages of D-amino acid-containing peptides. It details the core chemical synthesis methodology, presents quantitative data on the stability and activity of these modified peptides, and offers step-by-step experimental protocols for their synthesis and evaluation. Furthermore, this guide visualizes key workflows and a relevant signaling pathway to provide a practical resource for professionals in drug development.

The Stereochemical Advantage of D-Amino Acids

With the exception of achiral glycine, amino acids exist as L- and D-enantiomers, which are non-superimposable mirror images.[1] While proteins in higher organisms are almost exclusively composed of L-amino acids, the strategic substitution with D-isomers offers a powerful method to enhance the therapeutic profile of peptide drugs.[1]

The primary advantage of this substitution is a dramatic increase in proteolytic stability.[2] Endogenous proteases, the enzymes responsible for peptide degradation, are chiral and have evolved to specifically recognize and cleave peptide bonds involving L-amino acids.[3] By introducing a D-amino acid, the peptide backbone becomes sterically hindered and is no longer an efficient substrate for these enzymes, leading to a significantly longer circulation half-life and improved bioavailability.[1][3] This modification can also modulate biological activity by altering the peptide's three-dimensional conformation, potentially leading to enhanced receptor binding, higher potency, or altered selectivity.[1][2]

Synthesis of D-Amino Acid-Containing Peptides

The most robust and widely used method for synthesizing peptides containing D-amino acids is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[4][5] This technique involves the stepwise addition of Nα-protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.[5][6] The use of excess reagents drives reactions to completion, and impurities are easily removed by washing and filtration.[5]

The general SPPS cycle consists of four main steps:

-

Deprotection: Removal of the temporary Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, typically with a piperidine solution, to expose a free amine.[1][7]

-

Washing: Thorough washing of the resin with a solvent like dimethylformamide (DMF) to remove excess deprotection reagent and by-products.[5][7]

-

Coupling: Activation of the next Fmoc-protected amino acid (either L- or D-) and its addition to the free amine of the resin-bound peptide, forming a new peptide bond.[1][7]

-

Washing: Rinsing the resin to remove excess reagents and by-products from the coupling reaction.[7]

This cycle is repeated for each amino acid in the sequence. After the final amino acid is coupled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail containing trifluoroacetic acid (TFA).[1][8]

Quantitative Comparison of L- vs. D-Peptide Properties

The substitution of L-amino acids with their D-enantiomers has a profound and quantifiable impact on the pharmacokinetic and pharmacodynamic properties of peptides.[1]

Data Presentation: Stability and Activity

The following tables summarize comparative data illustrating the enhanced stability and potential for modulated activity of D-amino acid-containing peptides.

| Peptide Type | L-Amino Acid Variant Half-Life (t½) | D-Amino Acid Variant Half-Life (t½) | Assay Condition | Source(s) |

| Model Peptide 1 | 3.2 hours | 23.3 hours | HEK-293 Cell Supernatant | [9] |

| Model Peptide 2 | 43.5 hours | > 72 hours (approx. 90% intact) | Human Blood Plasma | [9] |

| Antitumor Peptide | Not specified (rapid degradation) | Significantly increased stability | Human Serum | [10] |

| Cationic Antimicrobial Peptide | < 1 hour | > 24 hours | 50% Human Serum | [3] |

Table 1: Comparison of Proteolytic Stability. This table highlights the significant increase in peptide half-life upon D-amino acid substitution when exposed to biological fluids.

| Peptide Target | L-Peptide Activity Metric (IC₅₀/Kᵢ) | D-Peptide Activity Metric (IC₅₀/Kᵢ) | Effect of D-Amino Acid | Source(s) |

| Various Cancer Cell Lines | Varies | Varies | Increased Cancer Specificity | [10] |

| Target Receptor X | Lower Affinity | Higher Affinity | Enhanced Potency (Rare) | [2] |

| Target Receptor Y | High Affinity | Reduced or Abolished Affinity | Loss of Biological Activity | [2] |

| Target Receptor Z | Binds | Binds with Altered Specificity | Altered Biological Profile | [2] |

Table 2: Comparison of Receptor Binding and Biological Activity. This table illustrates that D-amino acid substitution can have varied effects on biological activity, ranging from loss of function to enhanced specificity or potency, depending on the specific peptide and its target.

Detailed Experimental Protocols

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing a D-amino acid.

-

Resin Preparation:

-

First Amino Acid Coupling (Loading):

-

Activate the first Fmoc-protected amino acid (L- or D-) (3-5 equivalents) using a coupling agent like HBTU and a base such as DIPEA in DMF.[1]

-

Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.[1]

-

Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol (MeOH).[1]

-

-

Peptide Chain Elongation Cycle:

-

Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin and agitate for 10-20 minutes to remove the Fmoc group.[1][7]

-

Washing: Drain the piperidine solution and wash the resin extensively with DMF (3-5 times), DCM (2-3 times), and DMF (2-3 times).[7]

-

Subsequent Amino Acid Coupling: In a separate vial, activate the next Fmoc-protected amino acid (L- or D-, 3-5 equivalents) with an activating agent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.[1] Add this solution to the resin and agitate for 1-2 hours.[1]

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.

-

-

Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.

-

Add a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin.[1]

-

Agitate the mixture for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[12]

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate containing the cleaved peptide.[4]

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[4]

-

Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

-

Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[1]

-

Confirm the identity and purity of the peptide by mass spectrometry.[1]

-

Protocol 2: In Vitro Protease Stability Assay

This assay evaluates the resistance of a peptide to enzymatic degradation.[1]

-

Preparation:

-

Incubation:

-

In a microcentrifuge tube, mix the peptide solution with the protease solution or biological matrix to a final desired concentration.

-

Incubate the reaction mixture at 37°C.[1]

-

-

Time-Course Sampling:

-

Analysis:

-

Centrifuge the quenched samples to pellet the precipitated proteins/enzymes.

-

Analyze the supernatant using RP-HPLC to separate the intact peptide from its degradation fragments.

-

Quantify the peak area of the intact peptide at each time point.[1]

-

-

Data Analysis:

Protocol 3: GPCR Competition Binding Assay

This assay determines the binding affinity of a peptide to a G-protein coupled receptor (GPCR).

-

Preparation:

-

Prepare cell membranes from a cell line overexpressing the target GPCR.[1]

-

Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl₂ and bovine serum albumin).[1]

-

Prepare a solution of a radiolabeled ligand known to bind to the target GPCR at a fixed concentration.

-

Prepare serial dilutions of the unlabeled test peptide (the D-amino acid-containing peptide).

-

-

Competition Binding:

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.[1]

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters quickly with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound radioligand as a function of the log concentration of the unlabeled test peptide.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation.

-

Visualization of Workflows and Signaling Pathways

References

- 1. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]

- 5. bachem.com [bachem.com]

- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Neurobiology of d-Serine Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reelmind.ai [reelmind.ai]

- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

A Technical Guide to Enhancing Proteolytic Resistance of Peptides with D-Alanine

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their short in-vivo half-life, primarily due to rapid degradation by endogenous proteases.[1][2] This guide provides an in-depth overview of a powerful strategy to overcome this limitation: the substitution of L-amino acids with their D-enantiomers, specifically focusing on D-alanine. By leveraging the stereospecific nature of proteases, this modification can significantly enhance peptide stability, prolonging its therapeutic window and efficacy.[3][4]

The Mechanism of Proteolytic Resistance

Proteases are enzymes that catalyze the hydrolysis of peptide bonds. Their activity is highly specific, dictated by the three-dimensional structure of their active site, which preferentially recognizes and binds to L-amino acids, the naturally occurring stereoisomers in proteins.[5][6]

The introduction of a D-alanine residue into a peptide sequence disrupts this recognition. The altered stereochemistry at the alpha-carbon of the D-amino acid creates steric hindrance within the protease's active site, preventing the formation of the necessary enzyme-substrate complex for cleavage.[7][8] Consequently, the peptide becomes a poor substrate for the protease, leading to a marked increase in its resistance to degradation.[3][8]

Caption: L-peptides fit into the protease active site, leading to cleavage, while D-alanine causes steric hindrance, preventing binding and hydrolysis.

Quantitative Impact of D-Alanine Substitution

The substitution of L-amino acids with D-alanine has been shown to dramatically increase the stability and half-life of various peptides. However, this modification can also impact biological activity, making empirical validation essential.

Table 1: Enhancement of Enzymatic Stability This table summarizes the increase in peptide stability against enzymatic degradation following D-amino acid substitution.

| Peptide/System | Modification | Assay Condition | All-L Peptide Stability | D-Amino Acid Substituted Peptide Stability | Reference |

| MUC2 Epitope Peptide | Flanking regions substituted with D-amino acids | 50% Human Serum, 37°C | ~50% degraded at 24h | >90% intact at 96h | [2] |

| MUC2 Epitope Peptide | Flanking regions substituted with D-amino acids | Rat Liver Lysosomal Prep, 37°C | ~70-80% degraded at 24h | >90% intact at 96h | [2] |

| GnRH Analog | L-Gly6 replaced with D-Lys6 | In vivo (rats) | t½ = 3.5 - 4.2 min | t½ = 49 - 55 min | [1] |

| Peptide Hydrogelators | C-terminal L-amino acid replaced with D-amino acid | Proteinase K | 100% degraded in 4h | ~85% intact at 24h | [8] |

Table 2: Effect on Biological Activity This table illustrates how D-alanine substitution can affect receptor binding and in vitro efficacy. The outcome is highly dependent on the specific peptide and the position of the substitution.

| Peptide | Modification | Receptor Binding Affinity (IC50) | In Vitro Efficacy | Reference |

| MUC2 Epitope Peptide | N- and C-terminal flanking regions substituted | Maintained mAb 996 binding (IC50 comparable to native) | Preserved epitope recognition | [2] |

| GnRH Analog ([D-Lys6]-GnRH) | L-Gly6 replaced with D-Lys6 | High affinity for GnRH-R (Kd = 1.8 nM vs 4.9 nM for modified) | Maintained high binding affinity | [1] |

| Thymogen Analogues | L-amino acid substituted with D-alanine | Not specified, but activity implies receptor interaction | Retained reparative and antioxidant activities | [3] |

| General Peptides | Varies | Can decrease, maintain, or increase affinity | Can result in partial or complete loss of function | [4] |

Experimental Protocols

3.1. Solid-Phase Peptide Synthesis (SPPS) of a D-Alanine-Containing Peptide

This protocol outlines the manual synthesis of a peptide with a D-alanine substitution using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3]

Materials:

-

Pre-loaded Wang or Rink Amide resin

-

Fmoc-protected L-amino acids

-

Fmoc-D-Ala-OH

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine in DMF (Deprotection solution)

-

Coupling Reagent: HCTU (or similar)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (L-amino acid): Dissolve the next Fmoc-L-amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add this activated solution to the resin and agitate for 2 hours. Monitor reaction completion with a Kaiser test. Wash the resin.

-

Amino Acid Coupling (D-Alanine): Repeat the Fmoc deprotection step (2). Dissolve Fmoc-D-Ala-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the resin and agitate for 2 hours. Confirm completion with a Kaiser test and wash.

-

Repeat Cycles: Continue deprotection and coupling steps for the remaining amino acids in the sequence.

-

Final Deprotection and Cleavage: Perform a final Fmoc deprotection. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide. Purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating D-alanine.

3.2. In Vitro Serum Stability Assay

This protocol determines the half-life of a peptide in human serum.[2][3][4]

Materials:

-

Test peptide (L- and D-Ala versions) stock solutions (e.g., 1 mg/mL)

-

Pooled human serum

-

Incubator (37°C)

-

Protein precipitation agent (e.g., ice-cold acetonitrile or trichloroacetic acid)

-

Centrifuge

-

RP-HPLC or LC-MS system

Procedure:

-

Preparation: Thaw pooled human serum on ice and centrifuge to remove precipitates. Prepare a working solution of the peptide in the serum at a final concentration (e.g., 100 µg/mL).

-

Incubation: Incubate the peptide-serum mixture in a water bath or incubator at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the mixture. The 0-hour sample should be processed immediately without incubation.

-

Enzyme Inactivation: Immediately add 2-3 volumes of a protein precipitation agent to the aliquot to stop all enzymatic reactions.

-

Protein Removal: Vortex the sample and incubate on ice for 10-20 minutes. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the precipitated serum proteins.

-

Quantification: Carefully collect the supernatant containing the intact peptide. Analyze the concentration of the remaining peptide using a validated RP-HPLC or LC-MS method.

-

Half-Life Calculation: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a one-phase exponential decay model.

Caption: Workflow for determining peptide stability and half-life in a serum assay.

Key Considerations and Potential Challenges

-

Impact on Biological Activity: While increasing stability, a D-alanine substitution can alter the peptide's conformation. This may reduce or eliminate its binding affinity for its target receptor, thereby compromising its biological function.[3][4] It is critical to perform functional assays post-modification.

-

Position of Substitution: The location of the D-alanine is crucial. Substitution at or near a known protease cleavage site is most effective for enhancing stability. However, substituting a residue within a critical binding epitope can be detrimental to activity.[2]

-

Potential Cytotoxicity: Some studies have noted that an increase in D-amino acid content can be associated with increased cytotoxicity.[9] This must be evaluated during preclinical safety assessments.

-

Alternative Clearance Mechanisms: Enhancing proteolytic resistance does not prevent other clearance pathways. Small peptides (<30 kDa) are still susceptible to rapid renal filtration, which may limit the overall extension of their in-vivo half-life.[1]

Caption: Comparative fate of L-peptides versus D-alanine modified peptides in vivo.

References

- 1. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Proteases: nature’s destroyers and the drugs that stop them - MedCrave online [medcraveonline.com]

- 6. purdue.edu [purdue.edu]

- 7. Mechanical Genomic Studies Reveal the Role of d-Alanine Metabolism in Pseudomonas aeruginosa Cell Stiffness - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Solid-Phase Peptide Synthesis (SPPS) Utilizing Boc-D-Ala-OSu

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a robust and well-established methodology within SPPS. This approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain, while more acid-stable groups, typically benzyl-based, protect amino acid side chains.[1][2] The iterative nature of SPPS involves a cycle of deprotection, washing, and coupling steps to assemble the peptide sequence on an insoluble resin support.

This document provides a detailed protocol for the incorporation of a D-alanine residue using N-α-(tert-butyloxycarbonyl)-D-alanine N-hydroxysuccinimide ester (Boc-D-Ala-OSu). This compound is a pre-activated amino acid derivative, where the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester. This stable, yet highly reactive ester, readily couples with the free N-terminal amine of the resin-bound peptide, forming a peptide bond without the need for additional in-situ coupling reagents. This method can offer clean and efficient coupling reactions.

Core Principles of the Boc-SPPS Cycle

The synthesis proceeds from the C-terminus to the N-terminus through a repeated cycle of three main steps:

-

Nα-Boc Deprotection: The acid-labile Boc group is removed from the N-terminus of the peptide-resin using a moderately strong acid, typically trifluoroacetic acid (TFA).[1][2]

-

Neutralization: The resulting N-terminal ammonium salt is neutralized to the free amine, making it nucleophilic for the subsequent coupling reaction. This can be done as a discrete step or in situ during the coupling.

-

Coupling: The pre-activated this compound is introduced, reacting with the free amine to elongate the peptide chain.

This cycle is repeated for each amino acid in the sequence. The final step involves the cleavage of the completed peptide from the resin support and the simultaneous removal of all side-chain protecting groups using a strong acid like anhydrous hydrogen fluoride (HF).

Experimental Protocols

The following protocols are designed for manual Boc-SPPS. Reagent quantities are based on a synthesis scale of approximately 0.1 to 0.5 mmol. All procedures should be performed in a well-ventilated fume hood.

Resin Selection and Preparation

The choice of resin is critical and depends on the desired C-terminal functionality of the final peptide.

-

For Peptide Acids: Merrifield resin or PAM (phenylacetamidomethyl) resin is commonly used. PAM resin offers greater stability to the repetitive TFA treatments compared to Merrifield resin.[3]

-

For Peptide Amides: MBHA (4-methylbenzhydrylamine) or BHA (benzhydrylamine) resin is the standard choice.[3]

Protocol for Resin Swelling:

-

Place the desired amount of resin (e.g., 1 gram) in a fritted reaction vessel.

-

Add dichloromethane (DCM) (10-15 mL per gram of resin).

-

Agitate the resin gently for 30-60 minutes at room temperature to ensure complete swelling.

-

Drain the solvent by filtration.

The SPPS Cycle for this compound Incorporation

This cycle describes the steps to couple this compound onto a peptide-resin that has a free N-terminal amine from the previous cycle. If this is the first amino acid, these steps are performed on the deprotected, pre-loaded resin.

a) Nα-Boc Deprotection

-

Add a solution of 50% TFA in DCM (v/v) to the swollen peptide-resin (10 mL per gram of resin).

-

Agitate for a 1-2 minute pre-wash, then drain the solution.[1]

-

Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DCM (3 x 15 mL) to remove residual TFA.

-

Wash the resin with isopropanol (IPA) (2 x 15 mL) to help remove remaining acid.

-

Wash the resin with DCM (3 x 15 mL).

b) Neutralization and Coupling of this compound (In Situ Protocol) This efficient protocol combines the neutralization and coupling steps.

-

Wash the deprotected resin with N,N-Dimethylformamide (DMF) (3 x 15 mL) to prepare for the coupling step.

-

In a separate vessel, prepare the coupling solution:

-

Dissolve this compound (2.0 equivalents relative to the initial resin loading) in DMF (5-10 mL per gram of resin).

-

-

Add the this compound solution to the washed peptide-resin.

-

Add N,N-Diisopropylethylamine (DIEA) (2.2 equivalents relative to resin loading) to the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours.

c) Monitoring the Coupling Reaction The completion of the coupling reaction should be monitored to avoid deletion sequences.

-

Kaiser (Ninhydrin) Test: This test detects the presence of free primary amines.

-

Take a small sample of resin beads (5-10 mg) and wash them thoroughly with ethanol.

-

Add 2-3 drops each of ninhydrin solutions A, B, and C.

-

Heat at 100-110°C for 5 minutes.

-

Result: A deep blue or purple color on the beads and/or in the solution indicates an incomplete reaction (free amines present). A yellow or faint yellow color indicates a complete coupling.

-

-

Troubleshooting: If the Kaiser test is positive, the coupling step should be repeated with a fresh solution of this compound for another 1-2 hours before proceeding. If recoupling is unsuccessful, any remaining free amines should be "capped" using a solution of acetic anhydride and DIEA in DCM to prevent the formation of deletion peptides.

d) Washing

-

Once the coupling is complete (negative Kaiser test), drain the coupling solution.

-

Wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:

-

DMF (3 x 15 mL)

-

DCM (3 x 15 mL)

-

-

The resin is now ready for the next deprotection cycle.

Final Cleavage and Deprotection

After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This step must be performed using a strong acid in a specialized apparatus.

Standard Anhydrous HF Cleavage Protocol:

-

Caution: Anhydrous HF is extremely toxic and corrosive. This procedure requires a specialized, HF-resistant apparatus (e.g., made of Teflon) and should only be performed by trained personnel with appropriate safety precautions.

-

Wash the final peptide-resin with DCM and dry it thoroughly under a high vacuum for several hours.

-

Place the dried peptide-resin in the reaction vessel of the HF apparatus.

-

Add a scavenger mixture to trap reactive carbocations generated during cleavage. A common scavenger is anisole (1.0 mL per gram of resin).

-

Cool the reaction vessel to 0°C in an ice/water bath.

-

Carefully condense anhydrous liquid HF (approx. 10 mL per gram of resin) into the vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

After the reaction is complete, remove the HF by evaporation under a vacuum.

-

The crude peptide is then precipitated and washed with cold diethyl ether, collected by filtration, and dried.

-